molecular formula C20H15FN4O2S B11603765 (7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No. B11603765
M. Wt: 394.4 g/mol
InChI Key: XDLKOGMAAWBPFI-MSUUIHNZSA-N
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Description

The compound “(7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazolo[3,2-a][1,3,5]triazinone cores, followed by the introduction of the fluorophenyl group and the formation of the final product through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such complex molecules often involves scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and reproducibility. Purification methods, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiazolo[3,2-a][1,3,5]triazinone moieties.

    Reduction: Reduction reactions can modify the functional groups, such as the carbonyl group in the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group and other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can serve as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology and Medicine

In medicinal chemistry, the compound may exhibit biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties. It can be used as a lead compound for drug development and optimization.

Industry

The compound’s potential applications in materials science include the development of novel polymers, dyes, and electronic materials. Its unique electronic and structural properties can be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with biological targets. It may bind to enzymes, receptors, or other macromolecules, modulating their activity. The molecular pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-3-(3-chlorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
  • (7Z)-3-(3-bromophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Uniqueness

The presence of the fluorophenyl group in the compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

properties

Molecular Formula

C20H15FN4O2S

Molecular Weight

394.4 g/mol

IUPAC Name

(7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxoindol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H15FN4O2S/c1-23-15-8-3-2-7-14(15)16(18(23)26)17-19(27)25-11-24(10-22-20(25)28-17)13-6-4-5-12(21)9-13/h2-9H,10-11H2,1H3/b17-16-

InChI Key

XDLKOGMAAWBPFI-MSUUIHNZSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC(=CC=C5)F)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC(=CC=C5)F)C1=O

Origin of Product

United States

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